N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide. This intermediate is then reacted with aminoguanidine hydrochloride under acidic conditions to form the triazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Scientific Research Applications
N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have similar structures but differ in the substituents attached to the triazole ring.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with different functional groups and applications
Uniqueness
N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other triazole derivatives and contributes to its specific chemical and biological properties .
Biological Activity
N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide is a novel compound within the triazole family, which has garnered attention for its potential therapeutic applications. The biological activity of this compound is of particular interest due to its structural features that suggest various pharmacological effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several methodologies that leverage the reactivity of triazole derivatives. A common approach includes the reaction of 5-amino-1H-1,2,4-triazole with benzyl bromide followed by acetamide formation. This method allows for the introduction of various substituents that can enhance biological activity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against a range of pathogens:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Significant activity |
The antimicrobial efficacy is attributed to the ability of the triazole ring to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal cells.
Antiparasitic Activity
In studies focused on Chagas disease caused by Trypanosoma cruzi, compounds related to this compound have been evaluated for their antiparasitic properties. The structure was optimized to enhance potency and reduce toxicity:
Compound | pEC50 Value | Effectiveness |
---|---|---|
Optimized Triazole Derivative | >6 | Significant suppression of parasite burden in vivo |
These findings indicate that modifications to the triazole core can lead to enhanced biological activity against parasitic infections.
Structure–Activity Relationships (SAR)
The SAR studies indicate that specific substitutions on the triazole ring and side chains significantly influence biological activity. For instance:
- The presence of an amino group at position 5 is crucial for maintaining bioactivity.
- Substituents on the benzyl moiety can modulate lipophilicity and cellular uptake.
Modifications leading to increased hydrophilicity have been associated with improved solubility and bioavailability, critical factors for therapeutic efficacy.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Chagas Disease Treatment : In a mouse model study, compounds derived from the triazole scaffold exhibited significant reductions in parasitemia when administered at optimized dosages.
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of this compound, resulting in a dose-dependent response that supports its potential as an antimicrobial agent.
Properties
CAS No. |
908301-61-1 |
---|---|
Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(5-amino-1-benzyl-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C11H13N5O/c1-8(17)13-11-14-10(12)16(15-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,17) |
InChI Key |
CTMBOIJSOVCFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(=N1)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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